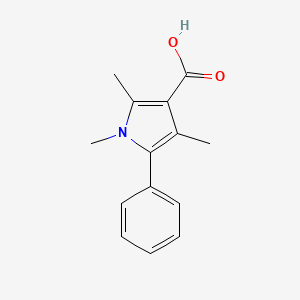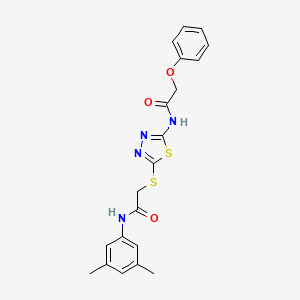![molecular formula C21H17Cl2NOS B2583932 2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide CAS No. 338398-72-4](/img/structure/B2583932.png)
2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a chemical compound with the molecular formula C21H17Cl2NOS . It has a molecular weight of 402.33 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. Unfortunately, the search results did not provide specific information on these properties for this compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- One-Pot Synthesis Methods : Kobayashi et al. (2013) developed an efficient one-pot method for synthesizing sulfanyl-sulfinyl compounds, which may include derivatives of 2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide (Kobayashi, Ezaki, & Kobayashi, 2013).
- Synthesis of Thiourea Derivatives : Limban et al. (2011) synthesized various acylthioureas, which might be related to the structure of the compound , and evaluated their interaction with bacterial cells (Limban, Marutescu, & Chifiriuc, 2011).
- Antimicrobial Activity of Sulfonyl Derivatives : Patel et al. (2011) explored the synthesis and antimicrobial activity of sulfonamide derivatives, which may relate to the broader category of sulfanyl compounds (Patel, Nimavat, Vyas, & Patel, 2011).
Potential Applications in Material Science
- Polyimide Synthesis : Tapaswi et al. (2015) worked on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which could be relevant to the synthesis or modification of benzenecarboxamide compounds (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
- Formation of Benzothiophenes and Benzoselenophenes : Yan et al. (2018) developed a photoredox-catalyzed cascade annulation method, which could be applicable in the synthesis of complex organic systems like 2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide (Yan, Xu, Zhou, Chen, & Song, 2018).
Biomedical Research
- Anticancer Properties : Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against human cancer cell lines, indicating potential applications in cancer research (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Crystallography and Molecular Structure Analysis
- Crystal Structure Studies : The work of Ramli et al. (2015) on the crystal structure of a compound with a similar sulfanyl moiety can provide insights into the structural aspects of 2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide (Ramli, Ravoof, Tahir, & Tiekink, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[4-[(4-methylphenyl)sulfanylmethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NOS/c1-14-2-9-18(10-3-14)26-13-15-4-7-17(8-5-15)24-21(25)19-11-6-16(22)12-20(19)23/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWDYXYAWAIYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)
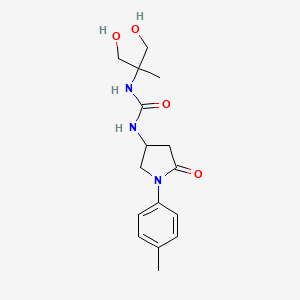
![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)
![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)
![2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2583858.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)
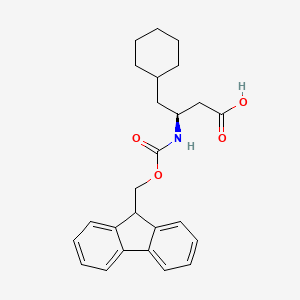
![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)
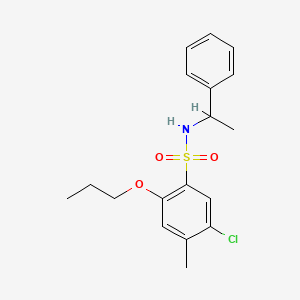
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)

